Propetandrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propetandrol is synthesized through the esterification of norethandrolone (17α-ethyl-19-nortestosterone) with propionic acid. The reaction involves the use of a suitable esterification catalyst under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propetandrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Propetandrol has several scientific research applications:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Propetandrol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound also interacts with progestogen receptors, contributing to its overall effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Norethandrolone: A 17α-ethyl-19-nortestosterone derivative with similar anabolic and androgenic properties.
Methandriol: Another anabolic-androgenic steroid with a different ester group.
Bolandiol: A related compound with similar biological activities.
Uniqueness
Propetandrol is unique due to its specific ester group, which influences its pharmacokinetics and biological activity. The presence of the propionate ester enhances its oral bioavailability and duration of action compared to other similar compounds .
Properties
CAS No. |
3638-82-2 |
---|---|
Molecular Formula |
C23H36O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-4-21(24)26-16-7-9-17-15(14-16)6-8-19-18(17)10-12-22(3)20(19)11-13-23(22,25)5-2/h14,16-20,25H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,22-,23-/m0/s1 |
InChI Key |
ODOMHABFTBNARE-JSDYAUHVSA-N |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(CC)O)C |
Canonical SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C |
Key on ui other cas no. |
3638-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.